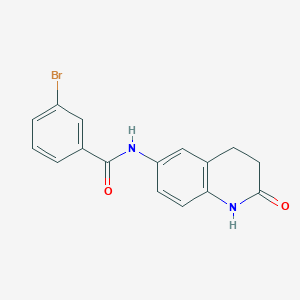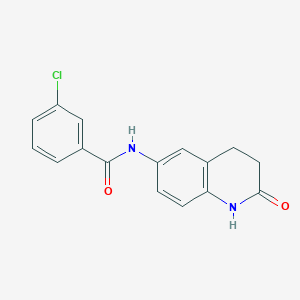![molecular formula C15H11ClFN5O B6567972 3-chloro-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide CAS No. 946309-07-5](/img/structure/B6567972.png)
3-chloro-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide is an intriguing chemical compound characterized by its unique structural attributes and potential applications across various fields. The molecule's composition includes a chlorine atom, a fluorophenyl group, and a tetrazole ring attached to a benzamide structure, offering a diverse array of chemical reactivity and interaction possibilities.
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the tetrazole ring, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s plausible that the compound interacts with its targets through weak intermolecular interactions, such as cl···cl and c-h···f interactions . These interactions could potentially alter the conformation or function of the target proteins, leading to changes in cellular processes.
Biochemical Pathways
Derivatives of indole, a similar structure to the tetrazole ring, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
Given the potential biological activities of similar compounds, it’s plausible that the compound could have a range of effects, from altering protein function to modulating cellular signaling pathways .
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors. For instance, the polymorphic modifications of similar compounds have been found to be influenced by different intermolecular interactions and the solvents used for crystallization . These factors could potentially affect the compound’s conformation, solubility, and overall bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Formation: : The synthesis generally begins with the preparation of the 4-fluorophenyl-1H-1,2,3,4-tetrazole intermediate. This can be achieved through the cyclization of 4-fluorophenylhydrazine with azides under controlled temperature conditions.
Attachment of the Benzamide Group: : The next step involves the coupling of the prepared tetrazole with a 3-chlorobenzoyl chloride reagent. This reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the benzamide linkage.
Industrial Production Methods
On an industrial scale, the production of 3-chloro-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide necessitates optimizing these steps to ensure high yield and purity. Continuous flow reactors and automated synthesis processes might be employed to streamline the production and reduce the occurrence of side products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrazole ring and the benzamide group.
Reduction: : Selective reduction reactions might target the carbonyl group in the benzamide portion.
Substitution: : The chlorine atom and the fluorophenyl group make it amenable to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: : Nucleophiles such as ammonia (NH₃) or alkylamines can facilitate substitution at the chlorine site.
Major Products
The products formed from these reactions vary, ranging from altered tetrazole structures to different substituted benzamides, depending on the specific reagents and conditions applied.
Scientific Research Applications
3-chloro-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide finds significant applications in multiple scientific fields:
Chemistry: : Its reactivity profile makes it a valuable intermediate in the synthesis of complex organic molecules.
Biology: : Research into its biological activity suggests potential as an enzyme inhibitor or receptor modulator.
Medicine: : Preliminary studies indicate potential therapeutic applications, particularly in designing drugs targeting specific proteins or pathways.
Industry: : Its stability and reactivity make it a candidate for material science applications, including the development of new polymers or advanced materials.
Comparison with Similar Compounds
Compared to other benzamide or tetrazole-based compounds, 3-chloro-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide stands out due to its unique substitution pattern and resultant chemical properties.
Similar Compounds
3-chloro-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
3-chloro-N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
3-chloro-N-{[1-(4-phenoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
This covers the fascinating world of this compound. Exploring its synthesis, reactions, and applications highlights the compound's versatile nature and significant potential across various fields. How's that for a deep dive into chemistry?
Properties
IUPAC Name |
3-chloro-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN5O/c16-11-3-1-2-10(8-11)15(23)18-9-14-19-20-21-22(14)13-6-4-12(17)5-7-13/h1-8H,9H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEDWQIFFHALGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclohexyl-2-{13-fluoro-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide](/img/structure/B6567903.png)
![3-bromo-N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide](/img/structure/B6567908.png)

![3-bromo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide](/img/structure/B6567919.png)
![N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-3-(trifluoromethyl)benzamide](/img/structure/B6567928.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide](/img/structure/B6567936.png)
![N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(trifluoromethyl)benzamide](/img/structure/B6567939.png)
![N-[(4-fluorophenyl)methyl]-2-[5-(hydroxymethyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazol-1-yl]acetamide](/img/structure/B6567951.png)
![N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazol-1-yl]acetamide](/img/structure/B6567954.png)
![3-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6567973.png)

![3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(3-chlorophenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B6567983.png)
![2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B6567990.png)
![N-(3-chlorophenyl)-2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B6567991.png)
